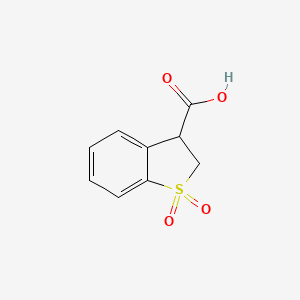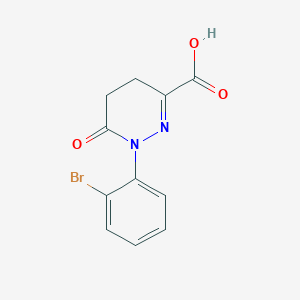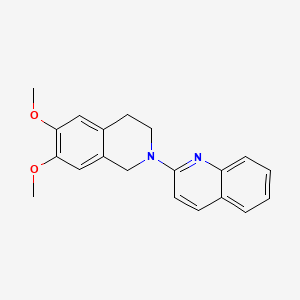![molecular formula C12H15N3S B7556413 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B7556413.png)
1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine, also known as MPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA belongs to the class of pyrazolamines, which are known for their anti-inflammatory and analgesic properties.
Aplicaciones Científicas De Investigación
1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. This makes 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine has also been studied for its anti-cancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This makes 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine a potential candidate for the treatment of various types of cancer.
Mecanismo De Acción
The mechanism of action of 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine involves the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2 activity, 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine reduces the production of prostaglandins, thereby reducing inflammation and pain.
1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine has also been shown to induce apoptosis in cancer cells. The exact mechanism of this action is not fully understood, but it is believed to involve the activation of caspases, which are enzymes involved in the process of programmed cell death.
Biochemical and Physiological Effects
1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. It reduces the production of prostaglandins, which are mediators of inflammation and pain. This makes 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine has also been shown to induce apoptosis in cancer cells. This makes 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine a potential candidate for the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with good purity. It has been extensively studied for its potential therapeutic applications, which makes it a well-characterized compound.
However, 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine also has some limitations for lab experiments. It is a relatively new compound, and its full potential has not yet been explored. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine. One direction is to further explore its potential therapeutic applications in various diseases. It has already been shown to have anti-inflammatory, analgesic, and anti-cancer properties, but further studies are needed to fully understand its potential in these areas.
Another direction is to explore the use of 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine in combination with other compounds for the treatment of various diseases. It has been shown to have synergistic effects with other compounds, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and chemotherapeutic agents.
In addition, further studies are needed to fully understand the mechanism of action of 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine and its effects on various pathways in the body. This will help to better understand its potential therapeutic applications and to develop more effective treatments for various diseases.
Conclusion
In conclusion, 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine, or 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, and has been extensively studied for its potential in various diseases. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine involves the reaction of 1-methylpyrazole-4-carboxylic acid with 4-methylthiobenzyl chloride in the presence of a base. The resulting product is then reduced with sodium borohydride to yield 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine. This method has been optimized to produce high yields of 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine with good purity.
Propiedades
IUPAC Name |
1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-15-9-11(8-14-15)13-7-10-3-5-12(16-2)6-4-10/h3-6,8-9,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXROMIATROMSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7556337.png)




![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline](/img/structure/B7556386.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline](/img/structure/B7556387.png)

![N-[(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556399.png)
![4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7556405.png)
![N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556414.png)
![2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7556420.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)
![N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B7556443.png)